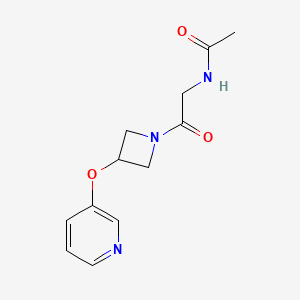

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-9(16)14-6-12(17)15-7-11(8-15)18-10-3-2-4-13-5-10/h2-5,11H,6-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONDVHUPIILCGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine-Acetamide Linkages

Several compounds share the acetamide-pyridine backbone but differ in substituents and heterocyclic appendages:

N-(5-(4-((2-Oxo-2-((4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)amino)ethyl)amino)phenyl)pyridin-2-yl)isobutyramide (51)

- Structure : Incorporates a piperazine ring and trifluoromethyl group.

- Synthesis : Two-step process via Suzuki coupling, yielding 10% .

- Properties : Melting point 171.5°C; molecular weight ~580 g/mol.

- Key Difference : The trifluoromethyl group enhances metabolic stability compared to the azetidine-containing target compound .

N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (69)

- Structure : Features a fused benzoxazolo-oxazine ring and propargyl alcohol substituent.

- Synthesis : Coupling reaction (41.1% yield) .

- Properties : Melting point 168–170°C; molecular weight 393 g/mol.

2-(3-Amino-2-oxo-2H-pyridin-1-yl)-N-methyl-acetamide

Heterocyclic Acetamide Derivatives with Varied Substituents

Cyano-Acetamide Derivatives (3a–3l)

- Examples: 3-Oxo-3-piperidin-1-yl-propionitrile (3b), 2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k).

- Synthesis: Ethanol/piperidine-mediated reactions at 0–5°C .

- Key Difference: Cyano groups introduce strong electron-withdrawing effects, altering reactivity compared to the target compound’s azetidine-oxygen linkage .

Chloro/Fluoro-Substituted Acetamides

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges : Low yields (10–12%) in compounds like 51 and 52 highlight difficulties in introducing bulky substituents (e.g., piperazine) . In contrast, compound 69 achieved a higher yield (41.1%) due to optimized coupling conditions .

- Pyridinyloxy groups improve solubility and hydrogen-bonding capacity, as seen in compound 69’s benzoxazolo-oxazine system .

- Electron Effects: Cyano and halogen substituents (e.g., in and ) increase electrophilicity, which could enhance covalent binding but also raise reactivity-related toxicity .

Biological Activity

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide, also known by its CAS number 1903113-18-7, is a complex organic compound characterized by a unique structure that combines a benzamide core with an azetidine ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is , with a molecular weight of 311.33 g/mol. The structural representation indicates functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₃O₃ |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 1903113-18-7 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research suggests that this compound may inhibit certain pathways associated with cancer cell proliferation and microbial growth.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound has an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent inhibitory effects on cell proliferation while showing reduced effects on non-cancerous cells (MCF10A) .

Case Study: MDA-MB-231 Cells

In a specific study involving the MDA-MB-231 cell line:

- IC50 : 0.126 μM

- Selectivity Index : Nearly 20-fold greater for cancer cells compared to non-cancerous cells.

- Mechanism : Induction of apoptosis and inhibition of metastasis in vivo models.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Safety Profile

In toxicity studies conducted on Kunming mice, this compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development as a therapeutic agent .

Research Applications

The compound is being explored for several applications in:

- Drug Development : As a potential lead compound for new anticancer therapies.

- Material Science : Investigated for its properties in developing new materials with specific functionalities.

- Biological Studies : Utilized as a probe in biochemical assays to understand cellular mechanisms.

Q & A

Q. What are the optimal synthetic routes for N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)acetamide, and how are reaction conditions controlled?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:

- Substitution : Reacting intermediates like 3-(pyridin-3-yloxy)azetidine with activated carbonyl compounds under alkaline conditions .

- Condensation : Using condensing agents (e.g., DCC or EDCI) to form acetamide linkages, with strict control of temperature (40–80°C) and solvent polarity (DMF or acetonitrile) to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify azetidine ring geometry and acetamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, though challenges arise due to low crystal symmetry; SHELX software is often used for refinement .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound?

Discrepancies in activity data (e.g., IC50 variability in kinase assays) may stem from conformational flexibility. Methodologies include:

- Molecular Dynamics Simulations : To model azetidine ring puckering and pyridinyloxy group orientation under physiological conditions .

- Docking Studies : Using AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs, cross-referenced with experimental IC50 values .

Q. What strategies improve crystallographic data quality for this compound, given its low symmetry?

- Cryocooling : Reduces thermal motion artifacts during X-ray diffraction .

- SHELXL Refinement : Incorporation of anisotropic displacement parameters and twin refinement for high-resolution datasets .

- Synchrotron Radiation : Enhances weak diffraction signals, particularly for crystals with large unit cells .

Q. How do structural modifications (e.g., azetidine vs. piperidine rings) impact biological activity?

Comparative studies with analogs (e.g., replacing azetidine with piperidine) reveal:

- Azetidine Advantage : Smaller ring size increases metabolic stability but may reduce target affinity due to steric constraints .

- Pyridinyloxy Substitution : Electron-withdrawing groups at the 3-position enhance kinase inhibition by modulating π-π stacking interactions .

Q. What analytical methods address stability challenges in aqueous formulations of this compound?

- Forced Degradation Studies : Exposure to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, followed by LC-MS to identify degradation products .

- pH-Dependent Stability : NMR monitoring of azetidine ring opening under acidic conditions (pH < 4) .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile conflicting solubility data across studies?

Discrepancies often arise from solvent choice (DMSO vs. aqueous buffers) and aggregation tendencies. Best practices include:

- Dynamic Light Scattering (DLS) : Detect nanoaggregates in PBS buffers .

- Equilibrium Solubility Measurements : Using shake-flask methods with biorelevant media (FaSSIF/FeSSIF) .

Q. What are the limitations of using SHELX for refining low-quality crystallographic datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.